molecular formula C19H24ClN5O2 B12781099 DMP-695 free base CAS No. 197799-44-3

DMP-695 free base

Cat. No.: B12781099
CAS No.: 197799-44-3
M. Wt: 389.9 g/mol
InChI Key: ZQDGDIAWYBGDRC-UHFFFAOYSA-N
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Description

DMP-695 free base is a small molecule drug that acts as a corticotropin-releasing hormone inhibitor. It was initially developed by Bristol Myers Squibb Co. for the treatment of anxiety disorders and major depressive disorder . The compound has the molecular formula C19H24ClN5O2 and is known for its potential anxiolytic properties .

Preparation Methods

The synthesis of DMP-695 free base involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the coupling of specific aromatic amines with other organic compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and reagents such as acetic anhydride . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

DMP-695 free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine compounds like Dess-Martin periodinane, which is used for the selective oxidation of alcohols to aldehydes or ketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Dess-Martin periodinane typically yields carbonyl compounds .

Scientific Research Applications

DMP-695 free base has been extensively studied for its potential therapeutic applications in treating anxiety disorders and major depressive disorder. It acts as a corticotropin-releasing hormone inhibitor, which helps reduce stress and anxiety by modulating the hypothalamic-pituitary-adrenal axis . Additionally, it has been explored for its effects on gene expression and receptor sensitivity in animal models . The compound’s unique mechanism of action makes it a valuable tool in neuroscience research and drug development.

Comparison with Similar Compounds

Properties

CAS No.

197799-44-3

Molecular Formula

C19H24ClN5O2

Molecular Weight

389.9 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-1-(1,3-dimethoxypropan-2-yl)-6-methyltriazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C19H24ClN5O2/c1-11-6-12(2)17(15(20)7-11)22-19-18-16(8-13(3)21-19)25(24-23-18)14(9-26-4)10-27-5/h6-8,14H,9-10H2,1-5H3,(H,21,22)

InChI Key

ZQDGDIAWYBGDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC2=NC(=CC3=C2N=NN3C(COC)COC)C)C

Origin of Product

United States

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